

# 1-Benzoylpyrrolidine CAS number and molecular formula.

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## Compound of Interest

Compound Name: 1-Benzoylpyrrolidine

Cat. No.: B181117

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## In-Depth Technical Guide: 1-Benzoylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-Benzoylpyrrolidine**, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical identity, physicochemical properties, spectral data, and a standard experimental protocol for its synthesis. The pyrrolidine scaffold is a significant feature in many biologically active compounds, making a thorough understanding of its derivatives, such as **1-Benzoylpyrrolidine**, crucial for researchers in medicinal chemistry and drug development.

### Chemical Identity and Properties

**1-Benzoylpyrrolidine**, also known as N-benzoylpyrrolidine, is a tertiary amide consisting of a benzoyl group attached to the nitrogen atom of a pyrrolidine ring.

Identifier	Value	Source
CAS Number	3389-54-6	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO	<a href="#">[1]</a>
IUPAC Name	phenyl(pyrrolidin-1-yl)methanone	<a href="#">[1]</a>
Molecular Weight	175.23 g/mol	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	

## Physicochemical Data

A collection of computed and experimental physicochemical properties of **1-Benzoylpyrrolidine** is presented below. These parameters are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Melting Point	102 °C	<a href="#">[2]</a>
Boiling Point	191-193 °C (at 12 Torr)	<a href="#">[2]</a>
Density (Predicted)	1.117 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	-1.14 ± 0.20	<a href="#">[2]</a>
XLogP3 (Computed)	1.9	<a href="#">[1]</a>
Topological Polar Surface Area	20.3 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	13	<a href="#">[1]</a>
Formal Charge	0	<a href="#">[1]</a>
Covalently-Bonded Unit Count	1	<a href="#">[1]</a>

## Spectral Data Summary

The following tables summarize the key spectral data for **1-Benzoylpyrrolidine**, crucial for its identification and characterization.

### **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Carbon Atom	Chemical Shift (δ, ppm)
C=O	Data not available
Aromatic C (quaternary)	Data not available
Aromatic CH	Data not available
N-CH <sub>2</sub> (pyrrolidine)	Data not available
CH <sub>2</sub> (pyrrolidine)	Data not available

Note: Specific chemical shift values for 1-Benzoylpyrrolidine were not found in the provided search results, though the existence of <sup>13</sup>C NMR spectra is noted on platforms like PubChem.[\[1\]](#)

### **Infrared (IR) Spectroscopy**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )
C=O (Amide)	Data not available
C-N Stretch	Data not available
Aromatic C-H Stretch	Data not available
Aliphatic C-H Stretch	Data not available

Note: While the availability of IR spectra is indicated, specific peak frequencies for 1-Benzoylpyrrolidine were not detailed in the search results.[\[1\]](#)

### **Mass Spectrometry (MS)**

Fragment (m/z)	Proposed Structure/Identity
175	$[M]^+$ (Molecular Ion)
105	$[C_6H_5CO]^+$ (Benzoyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)
70	$[C_4H_8N]^+$ (Pyrrolidinylium cation)

Note: The fragmentation pattern is proposed based on the general fragmentation of related compounds, such as  $\alpha$ -pyrrolidinophenones. The benzoyl cation is a common and stable fragment.

## Experimental Protocol: Synthesis of 1-Benzoylpyrrolidine

This section details a standard laboratory procedure for the synthesis of **1-Benzoylpyrrolidine** via the acylation of pyrrolidine with benzoyl chloride.

### 4.1. Materials and Reagents

- Pyrrolidine
- Benzoyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Deionized water

### 4.2. Equipment

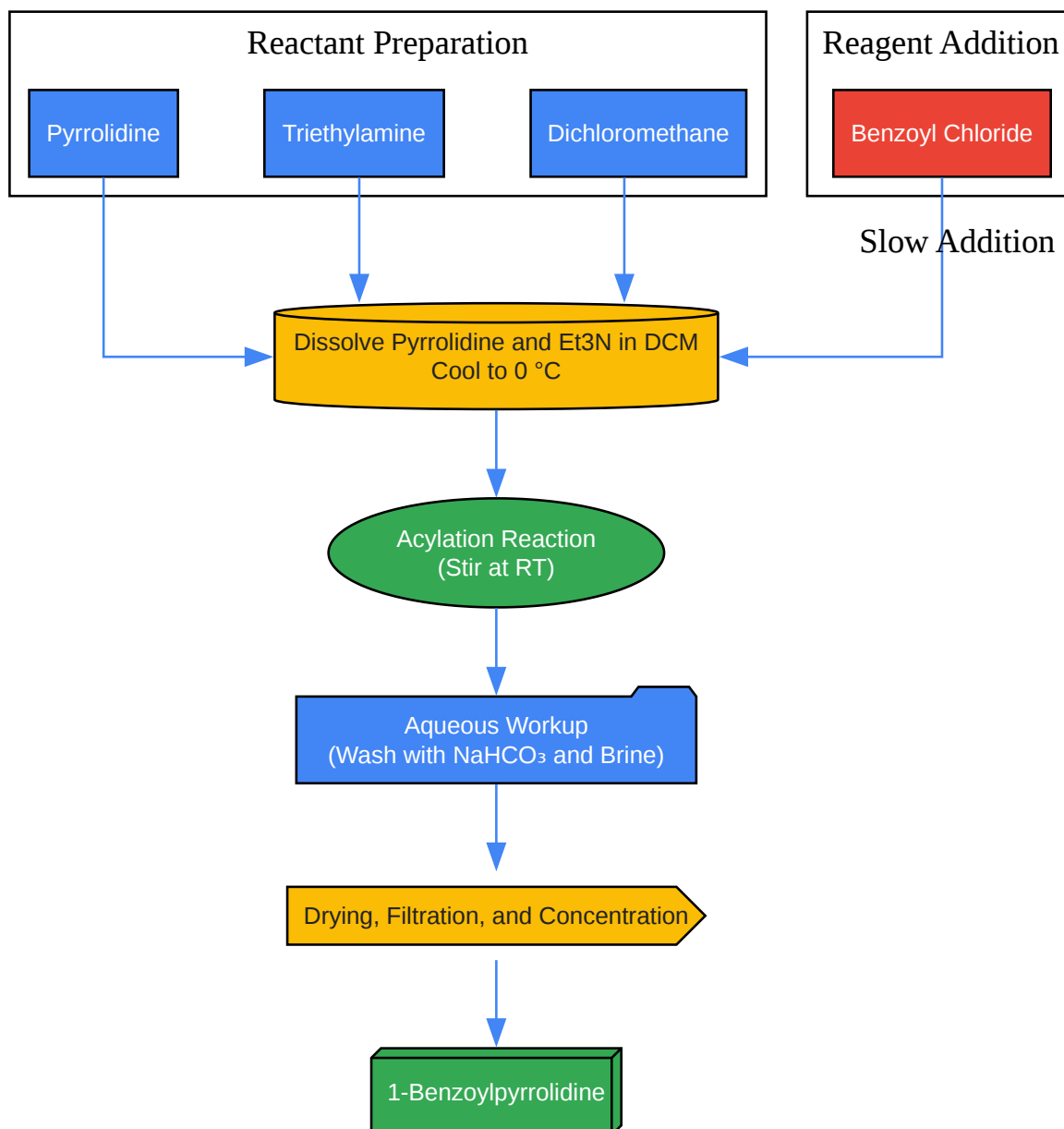
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

#### 4.3. Procedure

- In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

- If necessary, purify the crude **1-Benzoylpyrrolidine** by vacuum distillation or column chromatography.

#### 4.4. Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of **1-Benzoylpyrrolidine**.

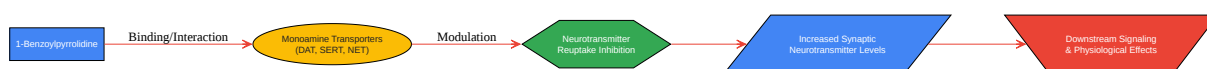
## Biological and Pharmacological Context

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. While specific, extensive pharmacological data for **1-Benzoylpyrrolidine** is not widely published, its structural motifs suggest potential areas of interest for drug discovery.

One notable study demonstrated the biotransformation of **1-benzoylpyrrolidine** by the fungus *Aspergillus* sp. to produce (S)-1-benzoyl-3-pyrrolidinol, highlighting its potential as a substrate in biocatalytic processes for generating chiral building blocks.

### 5.1. Potential Signaling Pathway Interaction (Hypothetical)

Given that many psychoactive substances are derivatives of  $\alpha$ -pyrrolidinophenones, a logical relationship for investigating the potential biological activity of **1-Benzoylpyrrolidine** could start with its interaction with monoamine transporters, a common target for such compounds.



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Caption: Hypothetical interaction pathway of **1-Benzoylpyrrolidine**.

## Conclusion

**1-Benzoylpyrrolidine** serves as a valuable chemical entity, characterized by its stable amide linkage and the presence of the pharmacologically significant pyrrolidine ring. This guide has provided essential data regarding its chemical and physical properties, along with a standard synthetic protocol. While its own biological activity is not extensively documented, its role as a synthetic intermediate and a potential probe for exploring the structure-activity relationships of pyrrolidine-containing compounds warrants its consideration by researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further investigation into its pharmacological profile may reveal novel biological activities.

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## References

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